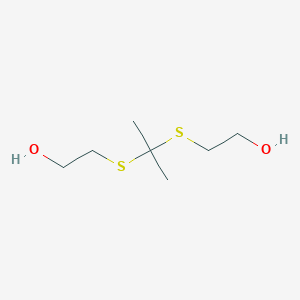
4-Bromo-1,2-bis(2-chloroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bromo-1,2-bis(2-cloroetoxi)benceno es un compuesto orgánico que pertenece a la clase de éteres aromáticos. Se caracteriza por la presencia de un átomo de bromo y dos grupos 2-cloroetoxi unidos a un anillo de benceno. Este compuesto es de interés en varios campos de la química debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-1,2-bis(2-cloroetoxi)benceno típicamente implica la reacción de 4-bromofenol con 2-cloroetanol en presencia de una base como el carbonato de potasio. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el grupo hidroxilo del fenol es reemplazado por el grupo 2-cloroetoxi. Las condiciones de reacción generalmente implican calentar los reactivos en un solvente adecuado como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) para facilitar la reacción de sustitución.
Métodos de producción industrial
A escala industrial, la producción de 4-Bromo-1,2-bis(2-cloroetoxi)benceno puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, pueden optimizar el proceso de producción. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Bromo-1,2-bis(2-cloroetoxi)benceno puede experimentar diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: Los grupos cloroetoxi pueden ser reemplazados por otros nucleófilos como las aminas o los tioles.
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al átomo de bromo o al anillo aromático, lo que lleva a productos de desbromación o hidrogenación.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como la azida de sodio o el tiolato de potasio en disolventes apróticos polares (por ejemplo, DMF, DMSO).
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en medios ácidos o básicos.
Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el gas hidrógeno (H₂) en presencia de un catalizador (por ejemplo, paladio sobre carbón).
Productos principales
Sustitución nucleofílica: Formación de éteres o tioéteres sustituidos.
Oxidación: Producción de quinonas u otros compuestos aromáticos oxidados.
Reducción: Formación de compuestos aromáticos desbromados o hidrogenados.
Aplicaciones Científicas De Investigación
El 4-Bromo-1,2-bis(2-cloroetoxi)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y polímeros.
Biología: Se ha investigado por sus posibles interacciones con macromoléculas biológicas y sus efectos sobre los procesos celulares.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con actividades farmacológicas específicas.
Industria: Se utiliza en la producción de productos químicos especiales, agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-Bromo-1,2-bis(2-cloroetoxi)benceno implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas o ácidos nucleicos, lo que lleva a modificaciones en su estructura y función. Las vías implicadas pueden incluir la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la inducción de estrés oxidativo.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-1,2-bis(2-cloroetoxi)benceno: Se caracteriza por la presencia de bromo y grupos cloroetoxi.
4-Bromo-1,2-bis(2-metoxietoxi)benceno: Estructura similar pero con grupos metoxietoxi en lugar de cloroetoxi.
4-Cloro-1,2-bis(2-cloroetoxi)benceno: Estructura similar pero con un átomo de cloro en lugar de bromo.
Singularidad
El 4-Bromo-1,2-bis(2-cloroetoxi)benceno es único debido a la combinación de bromo y grupos cloroetoxi, que imparten reactividad y propiedades específicas. La presencia de bromo aumenta su carácter electrófilo, haciéndolo más reactivo en reacciones de sustitución en comparación con sus análogos cloro-sustituidos.
Propiedades
Fórmula molecular |
C10H11BrCl2O2 |
|---|---|
Peso molecular |
314.00 g/mol |
Nombre IUPAC |
4-bromo-1,2-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H11BrCl2O2/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7H,3-6H2 |
Clave InChI |
HSDUKGSHZJVFMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
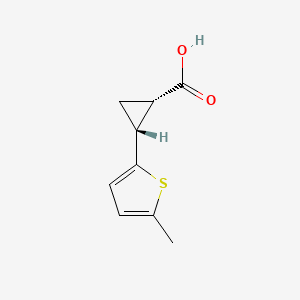
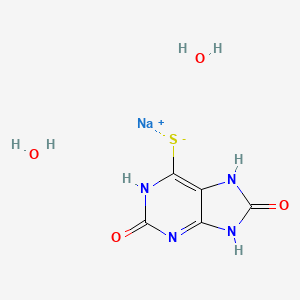
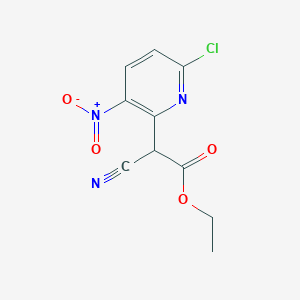
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
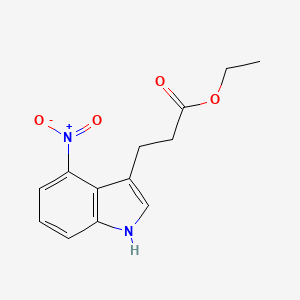


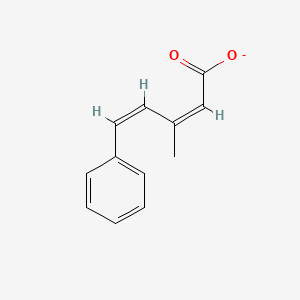
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
